tert-butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl)carbamate
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Description
Tert-butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C16H26N4O4S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis Carbamate derivatives, including those similar to the specified compound, have been synthesized and structurally characterized to understand their molecular environments and interactions. For example, the study of two carbamate derivatives highlighted the interplay of strong and weak hydrogen bonds contributing to their three-dimensional architecture. This structural insight is crucial for designing compounds with desired physical and chemical properties (Das et al., 2016).
Chemical Reactions and Mechanisms The Diels-Alder reaction of 2-amido substituted furans, involving carbamate intermediates, showcases the versatility of carbamates in organic synthesis. This reaction pathway is instrumental in constructing complex molecular architectures, underscoring the importance of carbamates in synthetic organic chemistry (Padwa et al., 2003).
Antimicrobial Applications Research on tert-butyl carbazate derivatives leading to the synthesis of oxadiazoles and triazoles derivatives indicates their potential antimicrobial activity. This suggests a pathway for developing new antimicrobial agents utilizing carbamate chemistry, which could be crucial for addressing antibiotic resistance (Ghoneim & Mohamed, 2013).
Biological Evaluation The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, along with its antibacterial and anthelmintic activity screening, demonstrate the biomedical research applications of carbamate derivatives. Such studies are pivotal for discovering new drugs with potential therapeutic applications (Sanjeevarayappa et al., 2015).
Material Science and Luminescence The development of oxadiazole substituted carbazole derivatives for use in organic light-emitting diodes (OLEDs) illustrates the role of carbamate derivatives in material science. These compounds exhibit promising electroluminescent properties, which are essential for advancing OLED technology and developing new display and lighting solutions (Guan et al., 2006).
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-10(18-15(22)23-16(2,3)4)14(21)17-9-12-19-13(20-24-12)11-5-7-25-8-6-11/h10-11H,5-9H2,1-4H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLEAGRSFSKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2CCSCC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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